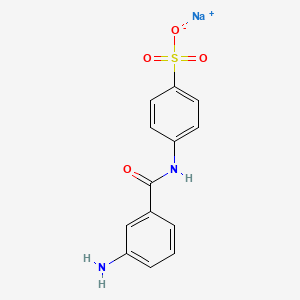
Sodium N-(3-aminobenzoyl)sulphanilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N-(3-aminobenzoyl)sulphanilate is a chemical compound with the molecular formula C₁₃H₁₁N₂NaO₄S and a molecular weight of 314.292 g/mol . It is known for its unique structure, which includes both an amino group and a sulphanilate group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(3-aminobenzoyl)sulphanilate typically involves the reaction of 3-aminobenzoic acid with sulphanilic acid in the presence of a suitable base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Sodium N-(3-aminobenzoyl)sulphanilate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The sulphanilate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted sulphanilates.
Scientific Research Applications
Sodium N-(3-aminobenzoyl)sulphanilate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a drug intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium N-(3-aminobenzoyl)sulphanilate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, while the sulphanilate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium N-(4-aminobenzoyl)sulphanilate
- Sodium N-(2-aminobenzoyl)sulphanilate
- Sodium N-(3-aminobenzoyl)benzenesulfonate
Uniqueness
Sodium N-(3-aminobenzoyl)sulphanilate is unique due to its specific substitution pattern on the benzoyl ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
84029-49-2 |
|---|---|
Molecular Formula |
C13H11N2NaO4S |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
sodium;4-[(3-aminobenzoyl)amino]benzenesulfonate |
InChI |
InChI=1S/C13H12N2O4S.Na/c14-10-3-1-2-9(8-10)13(16)15-11-4-6-12(7-5-11)20(17,18)19;/h1-8H,14H2,(H,15,16)(H,17,18,19);/q;+1/p-1 |
InChI Key |
UTCOEJNQMPBYKD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



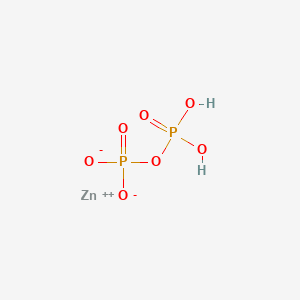
![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)



![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
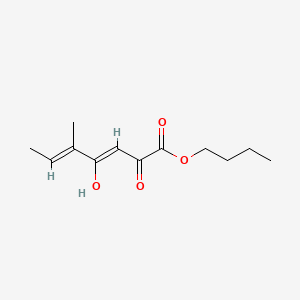
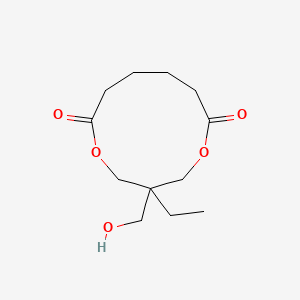
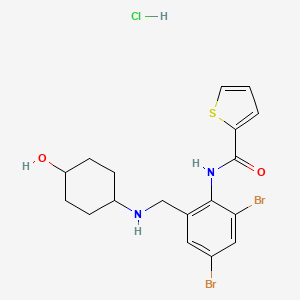

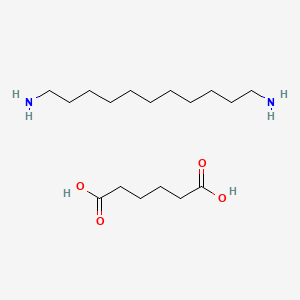
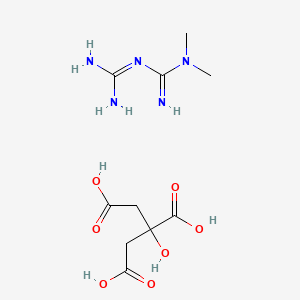
![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)
